molecular formula C13H16BClO3 B1457462 3-Chloro-2-formylphenylboronic acid pinacol ester CAS No. 1352129-62-4

3-Chloro-2-formylphenylboronic acid pinacol ester

Cat. No.: B1457462
CAS No.: 1352129-62-4
M. Wt: 266.53 g/mol
InChI Key: DVUIUQDBTIPHFS-UHFFFAOYSA-N
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Description

3-Chloro-2-formylphenylboronic acid pinacol ester is a chemical compound with significant applications in organic synthesis and materials science. It is characterized by the presence of a chloro group, a benzaldehyde moiety, and a dioxaborolane ring, which contribute to its unique reactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and pinacolborane.

    Borylation Reaction: The key step involves the borylation of 2-chlorobenzaldehyde using pinacolborane in the presence of a palladium catalyst. This reaction forms the dioxaborolane ring.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or toluene, and the reaction temperature is typically maintained between 50-80°C.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Chloro-2-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol or water).

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Scientific Research Applications

3-Chloro-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Catalysis: The compound is employed in catalytic processes, including cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-formylphenylboronic acid pinacol ester is primarily based on its ability to participate in various chemical reactions. The dioxaborolane ring acts as a boron source in cross-coupling reactions, while the aldehyde and chloro groups provide sites for further functionalization. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with catalysts and reagents.

Comparison with Similar Compounds

3-Chloro-2-formylphenylboronic acid pinacol ester can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIUQDBTIPHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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